N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine
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Overview
Description
N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine is a complex organic compound characterized by the presence of dichlorophenoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine typically involves the reaction of 2,3-dichlorophenol with a suitable phenylmethyl halide under basic conditions to form the intermediate 2-(2,3-dichlorophenoxy)phenylmethyl compound. This intermediate is then reacted with N,N’-dimethylethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
- 2-(2,3-dichlorophenoxy)-N-{3-[(N-ethylacetamido)methyl]phenyl}propanamide
Uniqueness
N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20Cl2N2O |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H20Cl2N2O/c1-20-10-11-21(2)12-13-6-3-4-8-15(13)22-16-9-5-7-14(18)17(16)19/h3-9,20H,10-12H2,1-2H3 |
InChI Key |
GCURTAFSSBAXNO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CC1=CC=CC=C1OC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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